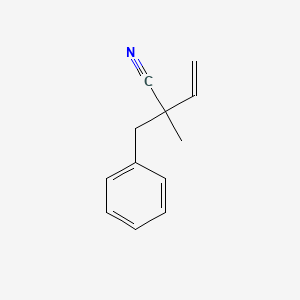

2-Benzyl-2-methyl-3-butenitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

97384-48-0 |

|---|---|

Molecular Formula |

C12H13N |

Molecular Weight |

171.24 g/mol |

IUPAC Name |

2-benzyl-2-methylbut-3-enenitrile |

InChI |

InChI=1S/C12H13N/c1-3-12(2,10-13)9-11-7-5-4-6-8-11/h3-8H,1,9H2,2H3 |

InChI Key |

UKLOORXNVRHFRM-UHFFFAOYSA-N |

SMILES |

CC(CC1=CC=CC=C1)(C=C)C#N |

Canonical SMILES |

CC(CC1=CC=CC=C1)(C=C)C#N |

Other CAS No. |

97384-48-0 |

Pictograms |

Irritant |

Origin of Product |

United States |

Contextual Overview of Butenitrile and Benzyl Chemistry in Advanced Organic Synthesis

Significance of Nitrile Functional Groups in Contemporary Synthetic Strategies

The nitrile or cyano group (-C≡N) is a versatile and highly valuable functional group in modern organic synthesis. nih.gov Its unique electronic properties, characterized by a carbon-nitrogen triple bond, render it a potent tool for chemists. fiveable.meebsco.com The carbon atom of the nitrile group is electrophilic due to the electron-withdrawing nature of the nitrogen atom, making it susceptible to nucleophilic attack. fiveable.me This reactivity allows nitriles to be readily transformed into a wide array of other functional groups, including amines, carboxylic acids, amides, and ketones, positioning them as crucial synthetic intermediates. ebsco.comteachy.ai

Role of Branched Alkene Substructures in Complex Molecule Construction

Alkenes, hydrocarbons containing at least one carbon-carbon double bond, are fundamental building blocks in organic chemistry. wikipedia.org Branched alkenes, in particular, introduce structural complexity and steric considerations that can be strategically exploited in the synthesis of complex molecules. The presence of a double bond provides a site of reactivity for a variety of addition reactions, allowing for the introduction of new functional groups and the construction of intricate carbon skeletons. wikipedia.orgwou.edu

The specific arrangement of substituents around the double bond in branched alkenes can influence the stereochemical outcome of reactions, a critical aspect in the synthesis of chiral molecules. The positioning of the double bond within a molecule, whether terminal or internal, also dictates its reactivity and the types of transformations it can undergo. youtube.com The construction of branched alkene substructures is a key step in the synthesis of many natural products and other complex organic targets.

Strategic Importance of Benzylic Moieties in Modern Organic Transformations

The benzyl (B1604629) group, a benzene (B151609) ring attached to a CH₂ group, is a frequently encountered and strategically important moiety in organic synthesis. wikipedia.org The benzylic position, the carbon atom directly attached to the aromatic ring, exhibits unique reactivity. This is due to the ability of the adjacent aromatic ring to stabilize radicals, carbocations, and carbanions formed at the benzylic site through resonance.

This inherent stability facilitates a wide range of transformations at the benzylic position, including oxidation, halogenation, and substitution reactions. mdpi.comwisc.eduresearchgate.net Benzylic C-H bonds are relatively weak and can be selectively functionalized, providing a powerful tool for the late-stage modification of complex molecules. rsc.orgresearchgate.net Furthermore, the benzyl group is often employed as a protecting group for alcohols and amines due to its relative stability under many reaction conditions and its susceptibility to cleavage under specific, often reductive, conditions. wikipedia.orgnih.gov

Historical Development of Quaternary Carbon Center Synthesis Relevant to 2-Benzyl-2-methyl-3-butenitrile Architectures

The construction of quaternary carbon centers, carbon atoms bonded to four other carbon atoms, represents a significant challenge in organic synthesis. pnas.orgnih.gov The steric hindrance associated with bringing four carbon substituents together makes the formation of these centers inherently difficult. pnas.org Historically, the development of methods to create these structures, particularly in an enantioselective manner, has been a major focus of research. nih.govrsc.org

Early strategies often relied on intramolecular reactions or reactions with highly activated substrates. The last few decades have witnessed remarkable progress, with the advent of powerful catalytic methods. nih.gov Transition metal-catalyzed reactions, such as palladium-catalyzed allylic alkylation, have emerged as particularly effective tools for the asymmetric synthesis of all-carbon quaternary centers. pnas.orgnih.gov Other significant advances include the use of organocatalysis, cycloaddition reactions, and various C-H activation strategies. nih.govrsc.orgbeilstein-journals.org The synthesis of molecules like this compound, which possesses a central quaternary carbon, is a direct beneficiary of these methodological advancements.

Chemical Data for this compound

| Property | Value |

| Molecular Formula | C₁₂H₁₃N |

| Molecular Weight | 171.24 g/mol echemi.com |

| CAS Number | 97384-48-0 prepchem.comechemi.com |

| IUPAC Name | 2-benzyl-2-methylbut-3-enenitrile prepchem.com |

| Synonyms | Benzenepropanenitrile, α-ethenyl-α-methyl-; 2-Methyl-2-phenylmethyl-3-butenenitrile prepchem.com |

Synthesis of this compound

A reported synthesis of this compound involves the reaction of benzyl chloride with 2-methyl-3-butenenitrile (B95465). prepchem.com This reaction is carried out in the presence of a phase-transfer catalyst, tetrabutylammonium (B224687) bromide, and a base, sodium hydroxide (B78521), in toluene (B28343) at reflux. The process yields the desired product after purification by distillation. prepchem.com

Synthetic Methodologies for 2 Benzyl 2 Methyl 3 Butenitrile

Direct Synthetic Pathways to 2-Benzyl-2-methyl-3-butenitrile

Direct synthetic methods aim to construct the target molecule in a highly convergent manner, often by forming the key quaternary carbon center in a single, strategic step.

Cyanoalkylation Approaches and Their Variants

Cyanoalkylation is a fundamental approach for the synthesis of nitriles. The formation of the quaternary center in this compound via this method would typically involve the reaction of a nitrile-stabilized carbanion with an appropriate electrophile. For instance, the anion of 2-benzylpropionitrile could be reacted with an allyl halide. However, the direct alkylation of such secondary nitriles can be challenging and may lead to over-alkylation or elimination side products.

A more refined approach involves the conjugate addition (Michael reaction) of a nucleophilic cyanide source to an α,β-unsaturated precursor. An alternative strategy is the enantioselective Michael reaction of silyl (B83357) ketene (B1206846) imines to 1-acrylpyrazoles, which has been shown to be highly efficient for constructing nitrile-bearing quaternary carbon centers using a chiral N,N'-dioxide-Co(II) complex as a catalyst. acs.orgacs.org This method demonstrates broad substrate compatibility and could be adapted for the synthesis of the target molecule or its analogues. acs.org

| Catalyst System | Reactants | Product Type | Key Feature |

| Chiral N,N'-dioxide–Co(OTf)₂ complex | Silyl Ketene Imines, 1-Acrylpyrazoles | Nitrile-containing quaternary carbon centers | High enantioselectivity acs.orgacs.org |

| Sodium Hydroxide (B78521) / PTC or Sodium Alkoxide | Benzyl (B1604629) cyanide, Haloalkane | 2-Alkylphenylacetonitrile | Traditional method, may have yield and purity issues google.com |

Nitrile-Directed Functionalizations and Their Scope

The nitrile group can act as a directing group in various C-H functionalization reactions, typically mediated by transition metals. researchgate.net This strategy is powerful for modifying existing molecular skeletons. For instance, nitrile-based templates have been developed for the meta-selective C-H bond functionalization of aromatic rings. nih.govelsevierpure.com These methods often employ a silicon tether to position the nitrile group, enabling subsequent functionalization at a specific position on an aryl ring before the directing group is cleaved. nih.gov

While highly effective for the functionalization of arenes, the direct application of this methodology to construct the acyclic quaternary center of this compound is not straightforward. These reactions are primarily designed for C(sp²)–H activation on aromatic systems rather than the formation of C(sp³)-hybridized quaternary centers through alkylation. However, the principles of nitrile coordination to a metal center are fundamental and could inspire future catalyst designs for related transformations.

Precursor-Based Synthesis Routes

These strategies involve the multi-step synthesis of the target compound from carefully chosen precursors, utilizing powerful bond-forming reactions to assemble the final molecular architecture.

Olefin Metathesis Strategies Incorporating Butenitrile Precursors

Olefin metathesis is a versatile reaction that redistributes fragments of alkenes by breaking and reforming carbon-carbon double bonds, catalyzed by metal complexes, typically based on ruthenium or molybdenum. wikipedia.org This reaction is broadly applicable in organic synthesis due to its functional group tolerance. acs.orgresearchgate.netmdpi.com

For the synthesis of this compound, a cross-metathesis (CM) reaction could be envisioned. For example, a precursor such as 2-benzyl-2-methyl-pent-4-enenitrile could be subjected to ethenolysis to yield the target compound, although this is the reverse of the entropically favored direction. A more plausible forward reaction would be the cross-metathesis of a simpler α-methyl-α-benzyl acetonitrile (B52724) derivative bearing a terminal alkene with a simple olefin, though controlling selectivity can be challenging. Cross-metathesis with acrylonitrile has been explored to introduce nitrile functionalities onto aliphatic chains, which could be a viable, albeit indirect, route to a suitable butenitrile precursor. researchgate.net

| Metathesis Type | Potential Precursors | Catalyst Type | Description |

| Cross-Metathesis (CM) | An α,α-disubstituted olefin and a simple olefin (e.g., ethylene) | Grubbs or Schrock catalysts | Entropically driven by the release of a volatile olefin like ethylene or propylene. wikipedia.org |

| Ring-Closing Metathesis (RCM) | A diene | Grubbs or Schrock catalysts | Used to form cyclic compounds, which could potentially be precursors. acs.org |

Transition Metal-Catalyzed Coupling Reactions for C-C Bond Formation

Transition metal catalysis offers powerful methods for constructing complex carbon skeletons. A particularly relevant strategy for forming nitrile-bearing quaternary centers is a three-component reaction catalyzed by cobalt(III). This method involves a C-H bond activation and subsequent sequential addition to a 1,3-diene and an electrophilic cyanating reagent. nih.govnih.gov

This approach could be adapted for the synthesis of this compound. For example, the ortho C-H bond of a suitably directed benzyl derivative could be activated by a Cp*Co(III) catalyst, which would then insert a diene like isoprene. The resulting cobaltacycle could then react with a cyanating agent such as N-cyanosuccinimide to forge the quaternary center. nih.govnih.gov This methodology is notable for its high regioselectivity and stereocontrol. nih.gov

Table of Substrate Scope in Co(III)-Catalyzed Quaternary Nitrile Synthesis nih.gov

| Diene | C-H Bond Substrate | Product Feature | Yield |

|---|---|---|---|

| 1,2-dialkyl substituted diene | Phenylpyrazole | α,α-dialkyl nitrile | Excellent |

| Diene with branched alkyl substituent | Phenylpyrazole | α-alkyl-α-branched-alkyl nitrile | Moderate |

| Aryl and alkyl substituted diene | Phenylpyrazole | α-aryl-α-alkyl nitrile | High |

Rearrangement Reactions Leading to the this compound Skeleton

Molecular rearrangements can provide access to complex structures from simpler isomers. In the context of nitrile synthesis, various rearrangement reactions are known. organic-chemistry.org For the specific target of this compound, a relevant precursor could be 2-methyl-3-butenenitrile (B95465) (2M3BN). Isomerization of 2M3BN is a known industrial process, often aimed at producing conjugated isomers like 2-methyl-2-butenenitrile (2M2BN), which is an important intermediate. google.com This isomerization can be catalyzed by nickel complexes or inorganic bases. google.comresearchgate.net

While the direct synthesis of this compound via rearrangement of a simpler butenitrile is not a direct literature example, it is conceivable that a precursor containing the benzyl and methyl groups could undergo a base- or metal-catalyzed isomerization to install the double bond in the desired position. For instance, a saturated nitrile precursor could be dehydrogenated, or a different butenitrile isomer could be rearranged to the thermodynamically favorable 3-butenitrile structure under specific catalytic conditions.

Stereoselective Synthesis of this compound and its Enantiomers

The creation of the chiral quaternary center in this compound necessitates the use of asymmetric synthesis techniques. These methods are broadly categorized into chiral auxiliary-mediated methodologies and asymmetric catalytic formations.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is formed, the auxiliary can be removed and ideally recycled. wikipedia.org For the synthesis of this compound, a potential strategy involves the alkylation of a chiral enolate derived from a precursor attached to a chiral auxiliary.

While specific examples for the synthesis of this compound using this method are not extensively documented in publicly available literature, the general principles can be applied. A common approach involves the use of chiral oxazolidinones, popularized by Evans, which have been successfully applied in various stereoselective conversions, including alkylation reactions.

A hypothetical reaction pathway could involve the following steps:

Acylation of a chiral oxazolidinone with 2-benzylpropanoic acid to form a chiral imide.

Deprotonation of the α-proton with a strong, non-nucleophilic base to generate a stereochemically defined enolate.

Alkylation of the enolate with an allyl halide (e.g., allyl bromide) to introduce the 3-butenyl group. The steric hindrance of the chiral auxiliary directs the approach of the electrophile, leading to the formation of one diastereomer in excess.

Removal of the chiral auxiliary to yield the enantiomerically enriched this compound.

The choice of the chiral auxiliary, the base, and the reaction conditions are crucial for achieving high diastereoselectivity. For instance, pseudoephedrine amides are known to be effective in asymmetric alkylations, allowing for the construction of quaternary carbon centers. wikipedia.org

Table 1: Common Chiral Auxiliaries and Their Potential Application

| Chiral Auxiliary | Class | Potential Application in Synthesis | Key Features |

| Evans Oxazolidinones | Oxazolidinone | Asymmetric alkylation of a 2-benzyl-2-methylacetonitrile precursor. | High diastereoselectivity in alkylation reactions. |

| Pseudoephedrine | Amino alcohol | Formation of a chiral amide for subsequent diastereoselective allylation. | The methyl group directs the configuration of the addition product. wikipedia.org |

| Camphorsultam | Sulfonamide | Diastereoselective alkylation of an N-acyl derivative. | Provides high levels of stereocontrol in various reactions. |

Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis, as a small amount of a chiral catalyst can generate a large quantity of the desired enantiomer. The development of chiral ligands that can effectively coordinate with a metal center and create a chiral environment is central to this strategy. nih.gov

For the synthesis of this compound, a potential route is the enantioselective allylation of 2-benzyl-2-methylacetonitrile. This would involve the use of a transition metal catalyst, such as palladium, iridium, or copper, in conjunction with a chiral ligand. The design of the ligand is critical for achieving high enantioselectivity. chimia.ch

Key considerations in ligand design include:

Bite Angle and Flexibility: The geometry of the metal-ligand complex influences the transition state of the reaction.

Steric and Electronic Properties: Bulky substituents on the ligand can create a well-defined chiral pocket around the metal center, while electronic effects can modulate the reactivity of the catalyst. nih.gov

Modularity: Ligands that can be easily modified allow for fine-tuning of their properties to optimize the reaction for a specific substrate. chimia.ch

While specific catalytic systems for the asymmetric synthesis of this compound are not readily found in the literature, related transformations provide valuable insights. For example, palladium-catalyzed asymmetric allylic alkylation is a powerful tool for the formation of C-C bonds. nsf.gov The use of chiral phosphinooxazoline (PHOX) ligands has proven effective in various asymmetric catalytic reactions. chimia.ch

Table 2: Potential Asymmetric Catalytic Approaches

| Catalytic System | Ligand Type | Potential Reaction | Expected Outcome |

| Palladium / Chiral Phosphine | P,N-ligands (e.g., PHOX) | Asymmetric allylation of 2-benzyl-2-methylacetonitrile. | Enantiomerically enriched this compound. |

| Iridium / Chiral Diene | Diene-based ligands | Iridium-catalyzed enantioselective allylation. | High enantioselectivity for the formation of the quaternary center. |

| Copper / Chiral Bisoxazoline | BOX ligands | Copper-catalyzed asymmetric conjugate addition of a benzyl group to an appropriate Michael acceptor. | Formation of a precursor to the target molecule with high enantiomeric excess. |

Green Chemistry Principles and Sustainable Synthesis of this compound

The application of green chemistry principles to the synthesis of fine chemicals is of increasing importance to minimize environmental impact. This involves the use of environmentally benign solvents, renewable resources, and processes with high atom economy.

The use of volatile organic solvents in chemical synthesis contributes to environmental pollution. Therefore, developing solvent-free or aqueous reaction conditions is a key goal of green chemistry. While specific solvent-free methods for the synthesis of this compound have not been reported, general strategies for nitrile alkylation can be adapted.

For instance, the alkylation of nitriles with alcohols catalyzed by earth-abundant metals like iron or manganese represents a greener alternative to traditional methods that use alkyl halides. liv.ac.uknih.gov These "borrowing hydrogen" or "hydrogen auto-transfer" strategies generate water as the only byproduct, significantly improving the environmental profile of the reaction. liv.ac.uk

Biocatalysis also offers an environmentally friendly approach. The use of enzymes, such as nitrilases, can be employed for the synthesis and transformation of nitriles under mild, aqueous conditions. nih.gov

The principles of green chemistry also encourage the use of renewable feedstocks to reduce reliance on petrochemicals. Benzyl cyanide, a potential precursor to this compound, can be synthesized from phenylalanine, an amino acid that can be derived from biomass. wikipedia.org Lignin, a major component of biomass, can also serve as a source for aromatic platform chemicals. mdpi.com

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. organic-chemistry.org Reactions with high atom economy, such as addition and rearrangement reactions, are preferred in green synthesis. Catalytic processes are inherently more atom-economical than stoichiometric ones, as they reduce the amount of waste generated. organic-chemistry.org

In the context of synthesizing this compound, an asymmetric catalytic allylation of 2-benzyl-2-methylacetonitrile would be more atom-economical than a chiral auxiliary-mediated approach, as the latter involves the stoichiometric use and subsequent removal of the auxiliary.

Table 3: Green Chemistry Metrics for Synthetic Routes

| Synthetic Approach | Key Green Chemistry Principle | Advantages | Challenges |

| Asymmetric Catalysis | Atom Economy, Catalysis | High atom economy, low catalyst loading. | Development of highly selective and active catalysts. |

| Biocatalysis | Renewable Resources, Mild Conditions | Use of enzymes in aqueous media, biodegradable catalysts. | Enzyme stability and substrate scope limitations. |

| Borrowing Hydrogen Alkylation | Waste Prevention | Use of alcohols as alkylating agents, water as the only byproduct. liv.ac.uk | Requires development of efficient and selective catalysts. |

| Use of Renewable Feedstocks | Renewable Resources | Reduces dependence on fossil fuels. rsc.org | Efficient conversion of biomass to chemical feedstocks. |

Chemical Reactivity and Transformational Chemistry of 2 Benzyl 2 Methyl 3 Butenitrile

Transformations Involving the Nitrile Functional Group

The nitrile group is a versatile functional group that can undergo several important transformations, including hydrolysis, reduction, and nucleophilic addition.

Selective Hydrolysis and Related Derivatizations

The hydrolysis of nitriles is a common method for the preparation of carboxylic acids and amides. This transformation can be catalyzed by either acid or base. Under acidic conditions, the nitrile is protonated, which increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by water. The reaction proceeds through an amide intermediate, which is then further hydrolyzed to the corresponding carboxylic acid. nih.gov

In the case of 2-benzyl-2-methyl-3-butenitrile, acid-catalyzed hydrolysis would be expected to yield 2-benzyl-2-methyl-3-butenoic acid and ammonium (B1175870) chloride. nih.gov

Reaction Scheme: Acid-Catalyzed Hydrolysis this compound + 2H₂O + HCl → 2-Benzyl-2-methyl-3-butenoic acid + NH₄Cl

Base-catalyzed hydrolysis involves the direct nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. This initially forms an imidic acid, which tautomerizes to an amide. youtube.com Further hydrolysis of the amide under basic conditions yields the salt of the carboxylic acid. mdpi.com For this compound, treatment with an aqueous base like sodium hydroxide would produce the sodium salt of 2-benzyl-2-methyl-3-butenoic acid and ammonia (B1221849) gas. mdpi.com

Reaction Scheme: Base-Catalyzed Hydrolysis this compound + NaOH + H₂O → Sodium 2-benzyl-2-methyl-3-butenoate + NH₃

It is also possible to stop the hydrolysis at the amide stage under carefully controlled conditions, typically using milder reaction conditions or specific catalysts. Biocatalytic hydrolysis using nitrilases can be highly selective for the conversion of nitriles to carboxylic acids, sometimes with high regioselectivity in multifunctional molecules. wikipedia.orgresearchgate.net For instance, the regioselective hydrolysis of a structurally similar compound, (E,Z)-2-methyl-2-butenenitrile, to (E)-2-methyl-2-butenoic acid has been achieved using nitrilase enzymes. researchgate.net

Table 1: Expected Products of Hydrolysis of this compound

| Reagents | Expected Major Product |

|---|---|

| H₃O⁺, heat | 2-Benzyl-2-methyl-3-butenoic acid |

| NaOH(aq), heat | Sodium 2-benzyl-2-methyl-3-butenoate |

Chemoselective Reduction to Amines

The nitrile group can be chemoselectively reduced to a primary amine without affecting the alkene moiety using strong reducing agents like lithium aluminum hydride (LiAlH₄). The reduction involves the nucleophilic addition of hydride ions to the electrophilic carbon of the nitrile. echemi.com The reaction proceeds through an intermediate imine, which is further reduced to the amine. An aqueous workup is then performed to protonate the resulting amine.

For this compound, reduction with LiAlH₄ would yield 2-benzyl-2-methyl-3-buten-1-amine.

Reaction Scheme: Reduction of Nitrile to Amine

The chemoselectivity of this reduction is a key feature, as other reducing agents might also reduce the double bond.

Table 2: Expected Product of Chemoselective Reduction

| Reagent | Expected Product |

|---|

Nucleophilic Addition Reactions at the Nitrile Center

Organometallic reagents, such as Grignard reagents (RMgX), can add to the nitrile carbon to form ketones after hydrolysis. masterorganicchemistry.comsigmaaldrich.com The reaction involves the nucleophilic attack of the carbanion from the Grignard reagent on the electrophilic carbon of the nitrile, forming an imine anion. This intermediate is then hydrolyzed in an aqueous acidic workup to yield a ketone. mdpi.comlibretexts.org

For example, the reaction of this compound with methylmagnesium bromide would be expected to produce, after hydrolysis, 3-benzyl-3-methyl-4-penten-2-one.

Reaction Scheme: Grignard Reaction with a Nitrile

This reaction provides a valuable method for the synthesis of ketones with a quaternary carbon center adjacent to the carbonyl group.

Table 3: Expected Products of Nucleophilic Addition to the Nitrile

| Reagent | Expected Product (after hydrolysis) |

|---|---|

| 1. CH₃MgBr; 2. H₃O⁺ | 3-Benzyl-3-methyl-4-penten-2-one |

Reactions at the Alkene Moiety

The vinyl group in this compound is susceptible to a variety of addition reactions, including electrophilic additions and cycloadditions.

Electrophilic Additions to the Double Bond and Regioselectivity

The double bond of the alkene can undergo electrophilic addition with reagents such as hydrogen halides (HX) and halogens (X₂). The regioselectivity of the addition of hydrogen halides to unsymmetrical alkenes is generally governed by Markovnikov's rule, which states that the proton adds to the carbon atom of the double bond that has the greater number of hydrogen atoms. masterorganicchemistry.comyoutube.comlibretexts.org This occurs because the addition of the electrophile (H⁺) to the less substituted carbon leads to the formation of a more stable carbocation intermediate.

In the case of this compound, the addition of HBr would be expected to proceed via the formation of a tertiary carbocation, leading to the formation of 3-bromo-2-benzyl-2-methylbutanenitrile as the major product.

Reaction Scheme: Electrophilic Addition of HBr this compound + HBr → 3-Bromo-2-benzyl-2-methylbutanenitrile

Table 4: Expected Regioselectivity in Electrophilic Addition

| Reagent | Expected Major Product | Rationale |

|---|---|---|

| HBr | 3-Bromo-2-benzyl-2-methylbutanenitrile | Follows Markovnikov's rule, proceeding through the more stable tertiary carbocation. |

Cycloaddition Reactions (e.g., Diels-Alder, 1,3-Dipolar)

The alkene moiety of this compound can act as a dienophile in Diels-Alder reactions and as a dipolarophile in 1,3-dipolar cycloadditions. masterorganicchemistry.com

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. youtube.commasterorganicchemistry.com For the Diels-Alder reaction to be efficient, the dienophile is often substituted with an electron-withdrawing group. libretexts.org The nitrile group in this compound can act as a mild electron-withdrawing group, activating the adjacent double bond for reaction with electron-rich dienes. For example, reaction with a simple diene like 1,3-butadiene (B125203) would be expected to yield a cyclohexene (B86901) derivative.

Reaction Scheme: Diels-Alder Reaction this compound + 1,3-Butadiene → 4-(1-Benzyl-1-cyanoethyl)cyclohex-1-ene

1,3-Dipolar cycloadditions are reactions between a 1,3-dipole (e.g., an azide (B81097) or a nitrile oxide) and a dipolarophile (the alkene) to form a five-membered heterocyclic ring. wikipedia.orgnih.gov The reaction of this compound with a nitrile oxide, such as benzonitrile (B105546) oxide, would be expected to form an isoxazoline (B3343090) derivative. nih.gov Similarly, reaction with an azide, like benzyl (B1604629) azide, would lead to the formation of a triazoline, which can subsequently rearrange or be converted to other nitrogen-containing heterocycles. nih.gov

Table 5: Expected Products of Cycloaddition Reactions

| Reaction Type | Reagent | Expected Product Class |

|---|---|---|

| Diels-Alder | 1,3-Butadiene | Cyclohexene derivative |

| 1,3-Dipolar Cycloaddition | Benzonitrile oxide | Isoxazoline derivative |

Olefin Functionalizations (e.g., Hydroboration-Oxidation, Epoxidation)

The terminal vinyl group in this compound is a key site for chemical transformations. Standard olefin functionalization reactions are expected to proceed, though potentially influenced by the steric hindrance of the adjacent quaternary carbon.

Hydroboration-Oxidation: This two-step reaction sequence is a fundamental method for the anti-Markovnikov hydration of alkenes. masterorganicchemistry.com For this compound, treatment with a borane (B79455) reagent such as borane-tetrahydrofuran (B86392) complex (BH₃·THF), followed by oxidation with hydrogen peroxide (H₂O₂) and a base (e.g., NaOH), is predicted to yield the corresponding primary alcohol, 3-benzyl-3-cyano-3-methylbutan-1-ol. khanacademy.orglibretexts.org The regioselectivity is driven by the addition of the boron atom to the less substituted carbon of the double bond, a preference reinforced by the steric bulk of the quaternary center. masterorganicchemistry.com The use of bulkier borane reagents, such as 9-borabicyclo[3.3.1]nonane (9-BBN), can enhance this selectivity, which is particularly useful for terminal alkenes. nih.govresearchgate.net

Table 1: Predicted Outcome of Hydroboration-Oxidation of this compound

| Reactant | Reagents | Predicted Product | Notes |

|---|

Epoxidation: The reaction of the vinyl group with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), is expected to form the corresponding epoxide, 2-(benzyl(cyano)methyl)-2-methyloxirane. aceorganicchem.comlibretexts.orglibretexts.org This reaction proceeds via a concerted mechanism where the stereochemistry of the alkene is retained. youtube.com Given that the alkene is monosubstituted, a racemic mixture of the epoxide would be formed. The rate of epoxidation can be influenced by the electronic nature of the alkene; however, in this case, steric factors from the neighboring quaternary carbon might play a more significant role in the reaction kinetics. libretexts.org

Table 2: Predicted Outcome of Epoxidation of this compound

| Reactant | Reagent | Predicted Product |

|---|

Reactivity at the Benzylic Position and Adjacent Quaternary Carbon

The core of this compound features a unique quaternary carbon atom bonded to a benzyl group, a methyl group, a vinyl group, and a nitrile group. This structure dictates the reactivity of this molecular region.

Alpha-Methyl Group Reactivity and Functionalization

The methyl group is situated alpha to a nitrile group. The protons on a carbon alpha to a nitrile are weakly acidic (pKa in DMSO for acetonitrile (B52724) is ~31.3) and can be removed by a strong base to form a carbanion. acs.org This carbanion, or more accurately, the corresponding enolate-like species, can then act as a nucleophile.

For this compound, deprotonation of the alpha-methyl group would require a very strong base due to the steric hindrance and the electronic nature of the quaternary center. If formed, the resulting nucleophile could, in principle, be alkylated or undergo other reactions. However, the reactivity of the benzylic protons on the benzyl group is generally higher, making selective functionalization of the alpha-methyl group challenging. In related systems, such as the synthesis of α-cyano carbonyls bearing a quaternary carbon, reductive methods are often employed to generate the desired structure. organic-chemistry.org

Benzylic Functionalizations and Aryl Substituent Effects

Benzylic Functionalizations: Typical benzylic functionalizations, such as free-radical bromination or oxidation, require the presence of at least one hydrogen atom at the benzylic position. masterorganicchemistry.com In this compound, the benzylic carbon is a quaternary center and lacks any benzylic hydrogens. Consequently, direct functionalization at this position through reactions that involve C-H bond activation is not possible. masterorganicchemistry.com The construction of benzylic all-carbon quaternary centers often requires alternative strategies, such as the nucleophilic substitution of a suitable leaving group on a tertiary benzylic carbon or additions to styrenyl systems. acs.orgnih.gov

Aryl Substituent Effects: While the benzylic position itself is unreactive towards typical C-H functionalization, the electronic nature of the benzene (B151609) ring can influence the reactivity of the other functional groups in the molecule. The introduction of electron-donating or electron-withdrawing substituents on the aryl ring can modulate the electronic properties of the entire molecule.

For instance, in reactions involving the vinyl group, electron-withdrawing groups on the phenyl ring would make the vinyl group more electron-deficient and potentially more reactive towards certain nucleophiles. Conversely, electron-donating groups would increase the electron density of the vinyl group, potentially affecting its reactivity in electrophilic additions. Studies on related aryl vinyl sulphones have shown a clear correlation between aryl substituents and the rate of nucleophilic addition. rsc.org Similarly, the reactivity of the nitrile group can be influenced by these remote electronic effects. organic-chemistry.org

Table 3: Predicted Influence of Aryl Substituents on Reactivity

| Substituent Type on Benzyl Group | Predicted Effect on Vinyl Group Reactivity | Predicted Effect on Nitrile Group Reactivity |

|---|---|---|

| Electron-Donating (e.g., -OCH₃) | Increased nucleophilicity, faster reaction with electrophiles. | Minor increase in electron density. |

Cascade and Multicomponent Reactions Incorporating this compound

Cascade and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules in a single operation. baranlab.org The structure of this compound, with its multiple functional groups, presents potential for its use in such reactions.

The vinyl group and the nitrile group are the most likely participants in cascade or multicomponent reactions. For example, the vinyl group could undergo a Michael addition, with the resulting enolate being trapped intramolecularly or by an external electrophile. The nitrile group can also participate in a variety of MCRs, such as the Strecker and Ugi reactions, often after initial activation or transformation. numberanalytics.comnih.gov

While no specific cascade or MCRs involving this compound have been found in the literature, its structural motifs are present in reactants for known complex transformations. For instance, allylic nitriles can be used in transition metal-catalyzed coupling reactions. rsc.org Furthermore, vinyl nitriles are known to participate in various cycloaddition and annulation reactions. organic-chemistry.org A plausible, though speculative, cascade could involve an initial reaction at the vinyl group (e.g., hydroamination or Michael addition) followed by an intramolecular cyclization involving the nitrile group to form heterocyclic structures. The development of such reactions would be a subject for future synthetic exploration.

Mechanistic Investigations of Reactions Involving 2 Benzyl 2 Methyl 3 Butenitrile

Elucidation of Reaction Pathways and Intermediate Characterization

The reaction pathways of 2-Benzyl-2-methyl-3-butenitrile are dictated by its molecular structure, which features a quaternary carbon center that is both allylic and benzylic. The synthesis and subsequent reactions of this molecule involve a variety of intermediates, the characterization of which is key to understanding the underlying mechanisms.

A primary pathway to synthesize this compound is through the alkylation of a nitrile. One documented method involves the reaction of benzyl (B1604629) chloride with 2-methyl-2-butenenitrile in the presence of solid sodium hydroxide (B78521) and a phase-transfer catalyst like tetrabutylammonium (B224687) bromide. prepchem.com The reaction proceeds via the deprotonation of an α-carbon to the nitrile group, though in this specific precursor (2-methyl-2-butenenitrile), the reaction likely involves the isomeric 2-methyl-3-butenenitrile (B95465) or an initial isomerization. The key intermediate is the nitrile-stabilized carbanion (an enolate equivalent), which acts as the nucleophile, attacking the electrophilic benzylic carbon of benzyl chloride.

Once formed, this compound can undergo several types of reactions:

Reactions at the Nitrile Group: The cyano group can be hydrolyzed to a carboxylic acid or an amide, typically under acidic or basic conditions, proceeding through an amide intermediate. libretexts.orgnih.gov It can also be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄), which involves the formation of an intermediate imine anion. libretexts.org Furthermore, the addition of organometallic reagents like Grignard reagents can lead to the formation of ketones after hydrolysis of the intermediate imine. libretexts.org

Reactions at the Benzylic Position: The benzylic position is highly reactive. chemistrysteps.commasterorganicchemistry.com Reactions can proceed through either S\N1 or S\N2 mechanisms depending on the conditions. An S\N1 pathway would involve the formation of a resonance-stabilized tertiary benzylic carbocation. chemistrysteps.comncert.nic.in This intermediate is planar, and its stability is a key factor in unimolecular reactions. Alternatively, radical intermediates can be generated at the benzylic position. For instance, copper-catalyzed enantioselective cyanation of benzylic C-H bonds has been shown to proceed via a benzylic radical, which is then trapped by a chiral copper catalyst to form a benzyl-Cu(III) species before reductive elimination. nih.gov

Reactions of the Alkene: The vinyl group can participate in addition reactions or catalytic processes. For example, nickel-catalyzed allylic substitution of simple alkenes provides a model for how this functional group could act as a nucleophile, potentially involving a π-allyl nickel complex as an intermediate. nih.gov

The characterization of these intermediates often relies on spectroscopic methods and trapping experiments. For example, benzylic radicals have been trapped using O₂ or BrCCl₃ to form corresponding alcohols, ketones, or bromides, confirming their presence in a reaction pathway. nih.gov

Transition State Analysis in Catalytic Cycles and Stereochemical Outcomes

The stereochemistry of reactions involving this compound is of significant interest because the α-carbon is a quaternary stereocenter. The transition state structure in catalytic cycles or substitution reactions directly determines the stereochemical outcome.

In nucleophilic substitution reactions at the benzylic position, the mechanism can be either S\N1 or S\N2. chemistrysteps.comyoutube.com

S\N2 Transition State: An S\N2 reaction would proceed through a pentacoordinate transition state where the nucleophile attacks as the leaving group departs. ncert.nic.inyoutube.com This pathway leads to an inversion of configuration at the stereocenter. The rate of this reaction is sensitive to steric hindrance.

S\N1 Pathway and Carbocation Intermediate: An S\N1 reaction proceeds through a planar, achiral benzylic carbocation intermediate. chemistrysteps.comncert.nic.in Nucleophilic attack can occur from either face, typically leading to a racemic or nearly racemic mixture of products. The stability of this carbocation makes benzylic substrates highly reactive in S\N1 reactions. shaalaa.com

The choice between these pathways can be influenced by substituents on the aromatic ring. Electron-donating groups can stabilize the benzylic carbocation, favoring the S\N1 mechanism, while electron-withdrawing groups can favor the S\N2 pathway. youtube.com

Catalytic asymmetric reactions provide a powerful tool for controlling stereochemistry. For example, rhodium-catalyzed allylic alkylation has been used to construct acyclic β-quaternary stereogenic nitriles with high stereospecificity. acs.org In such a catalytic cycle, a metal (e.g., Rh or Pd) forms a π-allyl complex with the substrate. The stereochemical outcome is then controlled by the chiral ligand attached to the metal center, which directs the nucleophilic attack to one face of the allyl system. While not demonstrated specifically for this compound, these systems provide a clear model for how its vinyl group could be functionalized stereoselectively.

The table below summarizes how reaction conditions can influence the mechanistic pathway and stereochemical outcome for reactions at a benzylic center.

| Reaction Condition | Favored Pathway | Key Intermediate/Transition State | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| Strong Nucleophile, Aprotic Solvent | S\N2 | Pentacoordinate Transition State | Inversion of Configuration | ncert.nic.inyoutube.com |

| Weak Nucleophile, Protic Solvent | S\N1 | Planar Benzylic Carbocation | Racemization | chemistrysteps.comyoutube.com |

| Electron-Donating Group on Ring | S\N1 | Stabilized Benzylic Carbocation | Racemization | youtube.com |

| Chiral Catalyst (e.g., Rh/Pd) | Catalytic Asymmetric Alkylation | Chiral π-Allyl Metal Complex | High Enantio- or Diastereoselectivity | acs.org |

Kinetic Studies and Rate Law Determinations for Key Transformations

Kinetic studies are essential for determining reaction mechanisms by establishing the mathematical relationship between reactant concentrations and reaction rate, known as the rate law. For a given transformation of this compound, the rate law provides insight into the composition of the rate-determining step.

Rate = k[Nitrile Anion][Benzyl Chloride]

This type of kinetic behavior has been observed in related reactions. A kinetic study of the benzylation of adenine (B156593) with benzyl chloride under basic conditions found that the formation of both N9- and N3-benzyladenine products is second-order. researchgate.net

Conversely, if a reaction were to proceed through an S\N1 mechanism, the rate-determining step would be the unimolecular dissociation of the leaving group to form the benzylic carbocation. The rate law would be first-order, dependent only on the concentration of the substrate:

Rate = k[Substrate]

Kinetic data from a study on cyanide addition to iminium ions, which are intermediates in reactions like the Strecker synthesis, also highlights the power of this analysis. Such studies allow for the calculation of rate and equilibrium constants for the reaction of iminium ions with cyanide, providing quantitative data on their reactivity. nih.gov

The table below presents hypothetical initial rates data for a reaction involving this compound to illustrate how a rate law is determined.

| Experiment | Initial [Substrate] (M) | Initial [Nucleophile] (M) | Initial Rate (M/s) |

|---|---|---|---|

| 1 | 0.1 | 0.1 | 1.0 x 10⁻⁴ |

| 2 | 0.2 | 0.1 | 2.0 x 10⁻⁴ |

| 3 | 0.1 | 0.2 | 2.0 x 10⁻⁴ |

Isotopic Labeling Studies for Mechanistic Probing and Bond Cleavage Analysis

Isotopic labeling is a powerful technique used to trace the path of atoms through a reaction, providing definitive evidence for proposed mechanisms and identifying which bonds are broken and formed. wikipedia.org For a molecule like this compound, isotopes such as ²H (deuterium), ¹³C, and ¹⁴C can be strategically incorporated to elucidate reaction pathways.

Carbon Isotope Labeling (¹³C, ¹⁴C): The nitrile group is a prime target for carbon isotope labeling. Nickel-catalyzed isotope exchange reactions have been developed that allow for the direct replacement of a ¹²CN group with a labeled ¹³CN or ¹⁴CN group. iaea.orgcea.fr This late-stage labeling is invaluable for mechanistic studies. By tracking the position of the labeled carbon in the products, one can confirm whether the nitrile group remains intact or participates in fragmentation-recombination pathways. This method has been successfully applied to label a variety of bioactive molecules for use in drug development studies. cea.frnih.gov

Deuterium (B1214612) Labeling (²H) and Kinetic Isotope Effects (KIE): Replacing a hydrogen atom with deuterium at a reactive site can significantly alter the reaction rate if the C-H bond is broken in the rate-determining step. This phenomenon, known as the kinetic isotope effect (KIE), is a cornerstone of mechanistic investigation.

For reactions at the benzylic position of this compound, deuterium could be incorporated into the benzyl CH₂ group.

A large KIE (kH/kD > 2) would suggest that the benzylic C-H bond is cleaved in the rate-determining step, which is characteristic of many radical reactions or E2 eliminations. nih.gov

A KIE close to 1 would indicate that the C-H bond is not broken in the rate-determining step, which is consistent with an S\N1 mechanism where leaving group departure is the slow step.

A small secondary KIE might be observed in S\N2 reactions due to changes in hybridization at the transition state.

Studies on the enantioselective cyanation of benzylic C-H bonds have utilized KIE experiments to support a radical-based mechanism. nih.gov Similarly, isotopic labeling has been fundamental in studying enzymatic reactions, such as the oxidation of benzyl alcohol, to verify the stereospecificity of hydride transfer. asianpubs.org

The following table outlines how isotopic labeling can be applied to investigate reactions of this compound.

| Labeling Strategy | Reaction Type | Information Gained | Reference for Method |

|---|---|---|---|

| ¹⁴C labeling of the nitrile group | Nitrile hydrolysis or reduction | Traces the fate of the cyano carbon. | iaea.orgcea.fr |

| ²H labeling of the benzylic CH₂ group | Substitution or Elimination | Determination of Kinetic Isotope Effect (KIE) to probe C-H bond cleavage in the rate-determining step. | nih.govwikipedia.org |

| ¹³C labeling of the aromatic ring | Electrophilic Aromatic Substitution | Identifies rearrangement pathways or unexpected substitution patterns. | wikipedia.org |

Derivatization and Analogues of 2 Benzyl 2 Methyl 3 Butenitrile

Synthesis of Chiral Derivatives and Enantiomeric Enrichment

The creation of chiral molecules from achiral starting materials is a cornerstone of modern organic synthesis, primarily due to the distinct biological activities often exhibited by different enantiomers. For 2-benzyl-2-methyl-3-butenitrile, which possesses a quaternary carbon center, the synthesis of chiral derivatives and the enrichment of enantiomers are of significant interest.

One of the primary methods for introducing chirality at the quaternary center is through the asymmetric alkylation of a precursor, such as benzyl (B1604629) cyanide. This can be achieved using chiral auxiliaries, which are stereogenic groups temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction. sigmaaldrich.comwikipedia.orgresearchgate.net For instance, a chiral auxiliary can be attached to the benzyl cyanide backbone, followed by deprotonation to form a chiral enolate. Subsequent alkylation with an allyl halide would then proceed with facial selectivity, dictated by the steric hindrance of the auxiliary. Removal of the auxiliary would then yield the enantioenriched this compound.

Another powerful technique is the use of chiral phase-transfer catalysts. organic-chemistry.orgnih.govnih.govnih.govusm.edu In this approach, the deprotonated benzyl cyanide (the nucleophile) and the allyl halide (the electrophile) are in different phases (e.g., aqueous and organic). The chiral phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt derived from a chiral source like a cinchona alkaloid, facilitates the transfer of the nucleophile to the organic phase and creates a chiral environment around the reactants, leading to an enantioselective alkylation.

The enantioselective synthesis of nitriles containing a quaternary carbon center can also be achieved through Michael additions of silyl (B83357) ketene (B1206846) imines to suitable acceptors in the presence of a chiral catalyst. nih.gov While not a direct alkylation of benzyl cyanide, this strategy highlights a modern approach to constructing such chiral centers.

| Method | Description | Key Features |

| Chiral Auxiliaries | A chiral group is temporarily attached to the precursor to direct the stereoselective alkylation. | High diastereoselectivity, auxiliary is often recoverable. |

| Chiral Phase-Transfer Catalysis | A chiral catalyst facilitates the reaction between reactants in different phases, inducing enantioselectivity. | Catalytic amount of chiral source, often mild reaction conditions. |

| Asymmetric Michael Addition | A chiral catalyst controls the addition of a nucleophile to an α,β-unsaturated system to create a chiral center. | Applicable to the construction of various chiral quaternary centers. |

Modifications of the Alkene Substructure and Their Impact on Reactivity

The terminal alkene moiety in this compound is a key functional group that can be readily modified to introduce new functionalities and alter the molecule's reactivity. Common transformations of the vinyl group include oxidation reactions such as ozonolysis, dihydroxylation, and epoxidation, as well as hydroboration-oxidation.

Ozonolysis of the double bond results in its cleavage, yielding a ketone (from the internal carbon of the double bond) and formaldehyde (B43269) (from the terminal CH2 group). frontiersin.orggoogle.comnih.govmsu.edubyjus.comlibretexts.orgmasterorganicchemistry.comlibretexts.org This reaction effectively transforms the allyl group into a methyl ketone functionality, significantly altering the electronic and steric properties of the molecule. The resulting ketone can then serve as a handle for further synthetic manipulations.

Dihydroxylation converts the alkene into a vicinal diol (a 1,2-diol). This can be achieved using reagents like osmium tetroxide (OsO4) or potassium permanganate (B83412) (KMnO4). wikipedia.orgencyclopedia.pubacs.org A particularly valuable method is the Sharpless asymmetric dihydroxylation, which employs a catalytic amount of OsO4 in the presence of a chiral ligand to produce enantiomerically enriched diols. organic-chemistry.orgencyclopedia.pubwikipedia.orgharvard.edunumberanalytics.com The resulting diol provides two new stereocenters and functional groups that can be further derivatized.

Epoxidation , the formation of a three-membered cyclic ether (an epoxide), can be accomplished using peroxy acids like m-CPBA. The resulting epoxide is a versatile intermediate that can undergo ring-opening reactions with various nucleophiles. byjus.comlibretexts.orgmasterorganicchemistry.comlibretexts.org Under acidic conditions, the nucleophile generally attacks the more substituted carbon, while under basic or neutral conditions, the attack occurs at the less sterically hindered carbon. This allows for the regioselective introduction of a wide range of functional groups.

Hydroboration-oxidation is a two-step process that results in the anti-Markovnikov addition of water across the double bond, yielding a primary alcohol. chemistrysteps.commasterorganicchemistry.comnih.govlibretexts.orgumich.eduyoutube.com The use of sterically hindered boranes, such as 9-BBN, can enhance the regioselectivity of the hydroboration step, particularly for sterically hindered alkenes. masterorganicchemistry.com This reaction converts the vinyl group into a 2-hydroxyethyl substituent, introducing a hydroxyl group at the terminal position.

| Reaction | Reagents | Product Functional Group | Key Features |

| Ozonolysis | 1. O3; 2. Reductive or oxidative workup | Ketone and formaldehyde | Cleavage of the C=C bond. |

| Dihydroxylation | OsO4, NMO or KMnO4 | Vicinal diol | Syn-addition of two hydroxyl groups. |

| Sharpless Asymmetric Dihydroxylation | cat. OsO4, chiral ligand, NMO | Chiral vicinal diol | Enantioselective syn-dihydroxylation. |

| Epoxidation | m-CPBA | Epoxide | Formation of a reactive three-membered ring. |

| Hydroboration-Oxidation | 1. BH3-THF or 9-BBN; 2. H2O2, NaOH | Primary alcohol | Anti-Markovnikov hydration of the alkene. |

Alterations of the Benzylic Moiety and Structure-Activity Relationship Studies

The benzylic moiety of this compound offers another site for structural modification, which is particularly relevant for structure-activity relationship (SAR) studies. By synthesizing analogues with different substituents on the aromatic ring, one can probe the influence of electronic and steric effects on the molecule's properties and potential biological activity.

The synthesis of 2-aryl-2-methyl-3-butenonitrile analogues can be achieved through various cross-coupling reactions. For instance, a precursor with a leaving group (e.g., a bromine or iodine atom) on the aromatic ring could be subjected to a Suzuki coupling reaction with a variety of boronic acids to introduce a wide range of aryl and heteroaryl substituents. dtic.mil Similarly, Sonogashira coupling could be used to introduce alkynyl groups. organic-chemistry.orgbeilstein-journals.orgnih.govresearchgate.net

Alternatively, one could start with different substituted benzyl cyanides and perform the allylation reaction as described in section 5.1. This approach allows for the introduction of electron-donating or electron-withdrawing groups at various positions on the phenyl ring.

The impact of these substitutions on the molecule's properties can be significant. For example, introducing electron-withdrawing groups can affect the acidity of the benzylic protons, potentially influencing the molecule's metabolic stability or its interaction with biological targets. The size and shape of the substituent (steric effects) can also play a crucial role in how the molecule fits into a binding pocket of a protein or receptor.

While specific SAR studies on this compound are not extensively documented in the public domain, the principles of medicinal chemistry suggest that systematic modification of the benzylic ring is a standard approach to optimize the properties of a lead compound.

Formation of Heterocyclic Compounds and Other Ring Systems from this compound Precursors

The functional groups present in this compound and its derivatives make it a valuable precursor for the synthesis of various heterocyclic compounds and other ring systems. The nitrile and the alkene moieties can both participate in cyclization reactions.

For instance, the nitrile group can be hydrolyzed to a carboxylic acid or an amide, which can then be used in cyclization reactions. Palladium-catalyzed reactions are known to facilitate the cyclization of unsaturated nitriles and amides to form heterocyclic structures. frontiersin.orgnih.govnih.govrsc.orgacs.org

The alkene can participate in radical cyclization reactions. nih.gov For example, treatment with a radical initiator could lead to the formation of a five- or six-membered ring, depending on the reaction conditions and the presence of other functional groups.

Furthermore, derivatives of this compound can be designed to undergo intramolecular cyclization reactions. For example, if the benzylic ring is functionalized with a suitable group, an intramolecular Heck reaction could be envisioned to form a new ring system.

The synthesis of piperidine (B6355638) derivatives is another area of interest. While direct cyclization of this compound into a piperidine ring is not straightforward, its derivatives could be elaborated into precursors suitable for piperidine synthesis. Various methods for the synthesis of substituted piperidines have been developed, often involving the cyclization of linear precursors. google.comdtic.milresearchgate.netnih.govwhiterose.ac.uk

The formation of these cyclic structures from this compound precursors significantly expands the chemical diversity that can be accessed from this starting material, opening up avenues for the discovery of new compounds with interesting properties.

Strategic Applications of 2 Benzyl 2 Methyl 3 Butenitrile As a Synthetic Building Block

Precursor in the Total Synthesis of Complex Natural Products

There are no available scientific reports or publications that document the use of 2-Benzyl-2-methyl-3-butenitrile as a precursor or key intermediate in the total synthesis of complex natural products. Searches for its inclusion in synthetic routes for known natural compounds did not yield any results.

Intermediate in the Synthesis of Advanced Pharmaceutical and Agrochemical Candidates

The role of this compound as an intermediate in the synthesis of advanced pharmaceutical or agrochemical candidates is not described in the accessible chemical and pharmaceutical literature. While its potential for endocrine disruption has been noted for screening purposes by regulatory bodies, its direct application in the synthesis of active pharmaceutical ingredients or crop protection agents is not documented. chemicalwatch.comcrad.com.tr

Role in the Construction of Precursors for Advanced Materials (e.g., Polymers, Ligands)

No evidence was found to support the use of this compound in the construction of precursors for advanced materials. There are no documented instances of it being used as a monomer for polymerization or in the synthesis of specialized ligands for catalysis or materials science applications. Regulatory documents mention the term 'polymer' only in a general context, not in relation to this specific compound's reactivity. legislation.gov.uk

Stereochemical Control and Chirality Transfer in Downstream Synthetic Sequences

The compound this compound possesses a quaternary carbon center, which is prochiral. However, there is no information available in the scientific literature concerning stereoselective syntheses of this molecule or its application in chirality transfer reactions. Studies on stereochemical control involving this specific building block have not been published.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation Within Research Contexts

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Stereochemical and Regiochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules like 2-Benzyl-2-methyl-3-butenitrile. While standard one-dimensional (1D) ¹H and ¹³C NMR provide initial data on the chemical environment of protons and carbons, advanced two-dimensional (2D) techniques are essential for confirming the precise connectivity (regiochemistry).

Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed for a complete assignment. st-andrews.ac.uk

COSY (¹H-¹H Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, allowing for the mapping of the spin systems within the vinyl and benzyl (B1604629) groups.

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates protons with their directly attached carbons, confirming the C-H bonds in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation) : This is arguably the most critical experiment for confirming the regiochemistry of a molecule with a quaternary carbon. It reveals long-range couplings (typically over 2-3 bonds) between protons and carbons. For this compound, HMBC would show correlations from the methyl protons and the benzylic protons to the quaternary carbon (C2) and the nitrile carbon (C1), unequivocally establishing the molecular framework. scielo.br

Table 1: Predicted NMR Chemical Shifts for this compound in CDCl₃

This table outlines the predicted ¹H and ¹³C NMR chemical shifts. These values are estimated based on standard substituent effects and data from structurally related compounds. st-andrews.ac.ukchemicalbook.com

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |

|---|---|---|---|

| C1 (-CN) | - | ~122 | H4, H5 |

| C2 (-C(CH₃)(CH₂Ph)-) | - | ~45 | - |

| C3 (-CH=CH₂) | ~5.8-6.0 (dd) | ~135 | H4 |

| C4 (=CH₂) | ~5.2-5.4 (m) | ~118 | H3 |

| C5 (-CH₃) | ~1.5 (s) | ~25 | C1, C2, C3 |

| C6 (-CH₂Ph) | ~2.9 (s) | ~48 | C1, C2, C7 |

| C7 (Ph C-ipso) | - | ~136 | H6, H8 |

| C8/C12 (Ph C-ortho) | ~7.2-7.4 (m) | ~129 | H6, H9 |

| C9/C11 (Ph C-meta) | ~7.2-7.4 (m) | ~128 | H8, H10 |

| C10 (Ph C-para) | ~7.2-7.4 (m) | ~127 | H9 |

High-Resolution Mass Spectrometry (HRMS) for Complex Reaction Mixture Analysis and Novel Adduct Identification

High-Resolution Mass Spectrometry (HRMS) is a powerful tool used to determine the elemental composition of a molecule with high accuracy. kobv.de For this compound (C₁₂H₁₃N), HRMS can confirm the molecular formula by measuring its mass to within a few parts per million (ppm) of the theoretical value. This level of precision allows it to be distinguished from other isomers or compounds with the same nominal mass.

In research contexts, HRMS is invaluable for analyzing complex reaction mixtures. The target compound can be identified by extracting its calculated exact mass from the total ion chromatogram. Furthermore, the fragmentation patterns observed in the mass spectrum provide structural information. Common fragmentation pathways for this molecule under electron ionization (EI) would include the cleavage of the benzyl group to form the highly stable tropylium (B1234903) ion (m/z 91), and the loss of a methyl group. miamioh.edudocbrown.info HRMS is also used to identify novel adducts, for example, by observing the [M+Na]⁺ or [M+H]⁺ ions, which can aid in molecular weight confirmation, especially with soft ionization techniques like electrospray ionization (ESI). miamioh.edu

Table 2: Predicted HRMS Fragments for this compound

This table lists the predicted key fragments, their elemental composition, and their calculated exact mass, which can be used for identification purposes. kobv.de

| Fragment Ion | Formula | Calculated Exact Mass (m/z) | Origin |

|---|---|---|---|

| [M]⁺ | [C₁₂H₁₃N]⁺ | 171.10480 | Molecular Ion |

| [M-CH₃]⁺ | [C₁₁H₁₀N]⁺ | 156.08130 | Loss of methyl radical |

| [M-C₂H₃]⁺ | [C₁₀H₁₀N]⁺ | 144.08130 | Loss of vinyl radical |

| [C₇H₇]⁺ | [C₇H₇]⁺ | 91.05478 | Benzylic cleavage (Tropylium ion) |

Chiral Chromatography (e.g., HPLC, GC) for Enantiomeric Excess Determination and Chiral Resolution

Given the chiral nature of this compound, separating and quantifying its enantiomers is essential, particularly in asymmetric synthesis research. Chiral chromatography, most commonly High-Performance Liquid Chromatography (HPLC), is the standard method for this purpose. sigmaaldrich.com

The technique utilizes a chiral stationary phase (CSP), which is a solid support that has a chiral molecule bonded to its surface. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® or Chiralcel® series), are widely effective. nih.gov The two enantiomers of the analyte form transient diastereomeric complexes with the CSP, and the difference in the stability of these complexes leads to different retention times. researchgate.net

By integrating the peak areas of the two separated enantiomers in the chromatogram, the enantiomeric excess (ee) can be determined. uma.es This is a critical measure of the success of an enantioselective reaction. The method can also be scaled up for preparative separation to isolate pure enantiomers for further study.

Table 3: Hypothetical Chiral HPLC Data for Resolution of this compound

This table illustrates a hypothetical chiral separation, which is fundamental for determining the enantiomeric purity of a sample. nih.govuma.es

| Parameter | Value | Description |

|---|---|---|

| Column | Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate)) | A common and effective Chiral Stationary Phase. |

| Mobile Phase | n-Hexane/Isopropanol (90:10) | A typical solvent system for normal phase chiral separations. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |

| Detection | UV at 254 nm | The benzyl group provides a strong chromophore for UV detection. |

| Retention Time (Enantiomer 1) | 10.2 min | Hypothetical retention time for the first eluting enantiomer. |

| Retention Time (Enantiomer 2) | 12.5 min | Hypothetical retention time for the second eluting enantiomer. |

| Enantiomeric Excess (ee) | Calculated from peak areas | ee (%) = |(Area₁ - Area₂)/(Area₁ + Area₂)| x 100 |

X-ray Crystallography for Absolute Configuration Assignment and Conformational Analysis

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration (i.e., R versus S). The technique requires a well-ordered single crystal of the compound. Since this compound is likely a liquid or a low-melting solid, obtaining a suitable crystal may require derivatization to a crystalline solid or the use of a co-crystallizing agent.

Once a crystal is obtained, it is bombarded with X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the positions of all atoms in the crystal lattice can be determined with very high precision. This provides unambiguous information on bond lengths, bond angles, and the absolute stereochemistry at the chiral center. researchgate.net While challenging to obtain, a crystal structure provides the most complete and irrefutable picture of the molecule's conformation in the solid state.

Table 4: Representative Data from a Hypothetical X-ray Crystallography Report

This table shows the type of data generated from an X-ray diffraction experiment, providing ultimate proof of structure and stereochemistry.

| Parameter | Hypothetical Value | Significance |

|---|---|---|

| Chemical Formula | C₁₂H₁₃N | Confirms elemental composition. |

| Crystal System | Monoclinic | Describes the shape of the unit cell. |

| Space Group | P2₁/c | Describes the symmetry elements within the unit cell. |

| Bond Length (C2-CN) | 1.48 Å | Provides precise measurement of bond distances. |

| Bond Angle (C3-C2-C5) | 109.5° | Provides precise measurement of bond angles. |

| Flack Parameter | 0.02(3) | A value close to zero confirms the correct assignment of the absolute configuration. |

Computational and Theoretical Studies on 2 Benzyl 2 Methyl 3 Butenitrile

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations, such as those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and bonding characteristics of a molecule. In the absence of direct computational data for 2-Benzyl-2-methyl-3-butenitrile, we can infer its electronic properties by analyzing its primary components: the benzyl (B1604629) group, the allyl group, and the nitrile group.

The electronic structure of this compound is a composite of the electronic effects of its functional groups. The benzyl group, with its aromatic ring, is a significant electronic feature. The π-system of the benzene (B151609) ring can engage in resonance, influencing the electron density of the rest of the molecule. The reactivity of benzylic positions is enhanced due to the stabilization of radicals, cations, and anions by the adjacent aromatic ring pearson.com. The nitrile group (C≡N) is strongly electron-withdrawing due to the high electronegativity of the nitrogen atom and the nature of the triple bond. This influences the polarity and reactivity of the molecule, particularly at the adjacent quaternary carbon.

The allyl group (-CH=CH₂) possesses a π-system that is fundamental to its reactivity. Molecular orbital (MO) theory describes the allyl system as having three π molecular orbitals: a bonding (π₁), a non-bonding (π₂), and an anti-bonding (π₃) orbital. bohrium.comrsc.orgyoutube.com The distribution of electrons within these orbitals determines the reactivity of the allyl group. For instance, in reactions involving the allyl cation, the Highest Occupied Molecular Orbital (HOMO) is π₁ and the Lowest Unoccupied Molecular Orbital (LUMO) is π₂. wikipedia.org In the case of the allyl anion, the HOMO is π₂ and the LUMO is π₃. bohrium.com The presence of the methyl group on the quaternary carbon introduces a modest electron-donating inductive effect, which can subtly influence the energies of these molecular orbitals.

The combination of these groups in this compound would lead to a complex interplay of electronic effects. The electron-withdrawing nitrile group would polarize the molecule, while the benzyl and allyl groups introduce regions of π-electron density that are susceptible to electrophilic attack. The quaternary carbon, bonded to these three groups and a methyl group, represents a sterically hindered center.

| Functional Group | Expected Electronic Contribution | Key Molecular Orbitals |

| Benzyl Group | π-electron system, capable of resonance stabilization | HOMO, LUMO of the benzene ring |

| Allyl Group | π-system with bonding, non-bonding, and anti-bonding MOs | π₁, π₂, π₃ |

| Nitrile Group | Strong electron-withdrawing inductive and resonance effects | σ and π orbitals of the C≡N bond |

| Methyl Group | Weak electron-donating inductive effect | σ orbitals |

Molecular Dynamics Simulations of Reactivity and Solvation Effects

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, including their conformational changes and interactions with solvent molecules. While no specific MD simulations for this compound have been reported, the principles of MD can be applied to predict its behavior in different environments.

MD simulations of benzyl derivatives have shown that the orientation of the benzyl group can be influenced by its environment, such as interactions with a surface or solvent molecules. youtube.comnih.gov For this compound in solution, the benzyl group would likely exhibit considerable rotational freedom, and its preferred conformations would be influenced by the polarity of the solvent. In nonpolar solvents, intramolecular van der Waals interactions would likely play a more significant role in determining the conformational landscape. In polar solvents, interactions between the solvent and the polar nitrile group, as well as the π-system of the benzyl group, would be more prominent.

The solvation of the nitrile group is a critical factor in its reactivity. Computational studies on other organic nitriles have shown that the solvent can significantly affect reaction pathways. wikipedia.orgyoutube.com For instance, in protic solvents, hydrogen bonding to the nitrogen atom of the nitrile group can influence its electrophilicity. The choice of solvent can also impact the stability of charged intermediates that may form during a reaction.

MD simulations could be employed to explore the conformational flexibility of the butenyl chain and how it is affected by the bulky benzyl and methyl groups. The simulations could also provide insights into the accessibility of the different reactive sites of the molecule to reactants in a given solvent.

| Simulation Focus | Potential Insights |

| Conformational Dynamics | Preferred orientations of the benzyl and allyl groups; rotational barriers. |

| Solvation Structure | Arrangement of solvent molecules around the nitrile and aromatic groups. |

| Reactivity Indices | Accessibility of reactive sites to incoming reagents. |

| Free Energy Profiles | Energetics of conformational changes and simple reactions. |

Prediction of Reaction Pathways, Energetics, and Regioselectivity

The prediction of reaction pathways, their energy barriers, and the regioselectivity of reactions is a central theme in computational chemistry. For this compound, several reaction pathways can be envisioned based on its functional groups.

Electrophilic Aromatic Substitution: The benzene ring of the benzyl group is susceptible to electrophilic attack. Computational methods like DFT can be used to calculate the electron density at different positions on the ring to predict the most likely sites of substitution (ortho, meta, or para). wikipedia.org The steric hindrance from the quaternary carbon would likely disfavor ortho-substitution.

Reactions at the Benzylic Position: The benzylic carbon is activated towards radical and oxidative reactions due to the stability of the resulting benzylic radical. youtube.com Computational studies can model the bond dissociation energy of the benzylic C-H bonds to predict the ease of radical formation.

Reactions of the Allylic System: The double bond of the butenyl group can undergo addition reactions. The regioselectivity of these additions (to which carbon of the double bond the reactant adds) can be predicted by calculating the partial charges and the coefficients of the frontier molecular orbitals (HOMO and LUMO) of the alkene. Michael addition to the α,β-unsaturated nitrile system is a plausible reaction, and theoretical studies on similar systems can help predict whether the nucleophile will attack the α or β carbon. youtube.comscielo.br

Reactions of the Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine. rsc.org It can also react with strong nucleophiles like Grignard reagents. Computational chemistry can be used to model the transition states of these reactions to understand their mechanisms and predict their feasibility.

The regioselectivity of these reactions is a key question. For instance, in a reaction with a nucleophile, will it attack the aromatic ring, the double bond, or the nitrile carbon? Computational tools can help answer these questions by calculating the energies of the transition states for each possible pathway. The pathway with the lowest energy barrier is generally the most favored. youtube.comyoutube.com

| Reaction Type | Potential Reactive Site | Computational Method | Predicted Outcome |

| Electrophilic Aromatic Substitution | Benzene Ring | DFT (electron density analysis) | Substitution at para position favored. |

| Radical Halogenation | Benzylic Position | Bond Dissociation Energy Calculation | Formation of a benzylic halide. |

| Michael Addition | α,β-Unsaturated Nitrile | Transition State Energy Calculation | Addition of a nucleophile to the β-carbon. |

| Nucleophilic attack | Nitrile Carbon | LUMO analysis, Transition State Search | Formation of an imine or ketone after hydrolysis. |

Conformational Analysis and Stereoelectronic Effects on Reactivity

The three-dimensional shape of a molecule (its conformation) and the spatial arrangement of its orbitals (stereoelectronic effects) can have a profound impact on its reactivity. For this compound, a flexible molecule, a conformational analysis is crucial for understanding its chemical behavior.

The molecule has several rotatable single bonds, leading to a multitude of possible conformations. The most significant of these are the rotations around the C(quaternary)-C(benzyl) bond and the C(quaternary)-C(allyl) bond. The relative orientation of the benzyl group's π-system and the allyl group's π-system is of particular interest. A conformation where these two π-systems are aligned could lead to extended conjugation, which would influence the electronic properties and reactivity of the molecule.

Non-covalent interactions, such as van der Waals forces and potential C-H···π interactions between the methyl or allyl hydrogens and the benzene ring, will play a role in stabilizing certain conformations. nih.govresearchgate.net Computational methods can be used to calculate the relative energies of different conformers to identify the most stable ones.

Stereoelectronic effects dictate how the orbital alignment in a particular conformation affects its reactivity. For example, in a nucleophilic attack on the double bond, the trajectory of the incoming nucleophile will be influenced by the steric bulk of the benzyl and methyl groups. The orientation of the nitrile group relative to the reacting center can also exert an electronic influence. The enhanced reactivity of allylic and benzylic systems is itself a stereoelectronic effect, arising from the stabilizing overlap of p-orbitals in the transition state. youtube.com

Future Horizons in the Chemistry of this compound